2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrofuran moiety attached to a dimethylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitrofuran-2-carbaldehyde and 2,2-dimethylpropan-1-one.
Condensation Reaction: The key step involves a condensation reaction between 5-nitrofuran-2-carbaldehyde and 2,2-dimethylpropan-1-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It can interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication, ultimately inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one
- 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one
- 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
Uniqueness
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
23222-86-8 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2,2-dimethyl-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO4/c1-9(2,3)8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 |
InChI Key |
KKFYIMJCIYOQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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